molecular formula C9H11N3 B1428946 2,6-Dimethylimidazo[1,2-a]pyridin-3-amine CAS No. 1216104-44-7

2,6-Dimethylimidazo[1,2-a]pyridin-3-amine

Cat. No. B1428946
CAS RN: 1216104-44-7
M. Wt: 161.2 g/mol
InChI Key: MIETYAQHSFNPIN-UHFFFAOYSA-N
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Description

“2,6-Dimethylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 1216104-44-7 . It has a molecular weight of 161.21 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The InChI code for “2,6-Dimethylimidazo[1,2-a]pyridin-3-amine” is 1S/C9H11N3/c1-6-3-4-8-11-7 (2)9 (10)12 (8)5-6/h3-5H,10H2,1-2H3 . The InChI key is MIETYAQHSFNPIN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

“2,6-Dimethylimidazo[1,2-a]pyridin-3-amine” is a solid compound .

Scientific Research Applications

Cancer Treatment

The compound “2,6-Dimethylimidazo[1,2-a]pyridin-3-amine” has been evaluated for its potential in cancer treatment. Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis and poor prognosis. Inhibitors targeting this pathway have garnered significant interest, and derivatives of the compound have been synthesized and tested for their anti-tumor activity across different cell lines .

Antimicrobial Activity

Another application is in antimicrobial treatments. A study has shown that derivatives of “2,6-Dimethylimidazo[1,2-a]pyridin-3-amine” exhibit inhibitory activity against various pathogens, with some derivatives showing better activity than standard treatments like metronidazole and streptomycin .

Material Science

This compound is also recognized for its applications in material science due to its structural characteristics. The imidazopyridine moiety, which is part of this compound’s structure, is considered a “drug prejudice” scaffold because of its wide range of applications in medicinal chemistry .

Anti-Tuberculosis Activity

Recent developments have reported derivatives of “2,6-Dimethylimidazo[1,2-a]pyridin-3-amine” showing in vitro anti-tuberculosis (TB) activity against replicating and non-replicating strains, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains .

Cancer Activity Evaluation

Further studies have investigated the cancer activities of derivatives obtained by functionalizing the C-3 position of imidazo[1,2-a]pyridine. These studies aim to synthesize and evaluate the potential cancer-fighting properties of these derivatives .

properties

IUPAC Name

2,6-dimethylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-4-8-11-7(2)9(10)12(8)5-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIETYAQHSFNPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2N)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylimidazo[1,2-a]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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